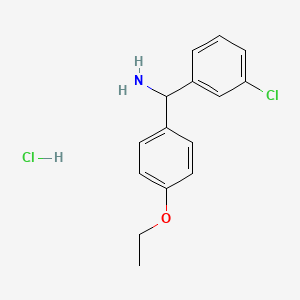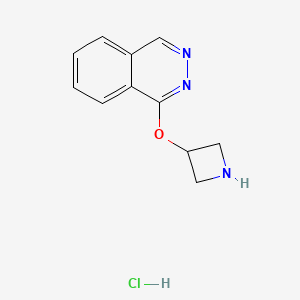![molecular formula C8H4ClNO2S B1490798 2-Chlorobenzo[d]thiazole-7-carboxylic acid CAS No. 1379324-66-9](/img/structure/B1490798.png)
2-Chlorobenzo[d]thiazole-7-carboxylic acid
Overview
Description
2-Chlorobenzo[d]thiazole-7-carboxylic acid is a chemical compound with the CAS Number: 1379324-66-9 . It has a molecular weight of 213.64 .
Molecular Structure Analysis
The molecular structure of 2-Chlorobenzo[d]thiazole-7-carboxylic acid is represented by the formula C8H4ClNO2S . The InChI code for this compound is 1S/C8H4ClNO2S/c9-8-10-5-3-1-2-4 (7 (11)12)6 (5)13-8/h1-3H, (H,11,12) .Physical And Chemical Properties Analysis
2-Chlorobenzo[d]thiazole-7-carboxylic acid is a solid compound . It is stored at a temperature between 2-8°C in an inert atmosphere .Scientific Research Applications
Antibacterial Applications
2-Chlorobenzo[d]thiazole-7-carboxylic acid: has been identified as a core structure in the synthesis of compounds with significant antibacterial properties . Its ability to interfere with bacterial cell wall synthesis and protein function makes it a valuable candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Antifungal Activity
The thiazole ring, a component of 2-Chlorobenzo[d]thiazole-7-carboxylic acid , is known to contribute to antifungal activity . This compound can be used to create derivatives that target pathogenic fungi, offering potential treatments for fungal infections that are difficult to manage with current medications.
Anti-inflammatory Potential
Research has shown that thiazole derivatives exhibit anti-inflammatory effects . 2-Chlorobenzo[d]thiazole-7-carboxylic acid can be utilized to synthesize molecules that modulate inflammatory pathways, which could lead to new therapies for chronic inflammatory diseases.
Antitumor and Cytotoxic Activities
The structural motif of 2-Chlorobenzo[d]thiazole-7-carboxylic acid is present in compounds that have demonstrated antitumor and cytotoxic activities . This suggests its potential use in the design of chemotherapeutic agents that could selectively target cancer cells.
Antiviral Properties
Thiazole derivatives, including those derived from 2-Chlorobenzo[d]thiazole-7-carboxylic acid , have shown promise in antiviral research . They could be key in creating treatments for viral infections, including those caused by emerging and re-emerging viruses.
Analgesic Effects
Compounds containing the thiazole ring are known to possess analgesic properties . 2-Chlorobenzo[d]thiazole-7-carboxylic acid could be instrumental in developing new pain management drugs that offer an alternative to opioids, with potentially fewer side effects.
Antidiabetic Applications
The thiazole nucleus is a common feature in several antidiabetic drugs . Derivatives of 2-Chlorobenzo[d]thiazole-7-carboxylic acid could be explored for their utility in treating diabetes, possibly offering new mechanisms of action compared to existing medications.
Material Science
In material science, 2-Chlorobenzo[d]thiazole-7-carboxylic acid can contribute to the development of novel materials with unique properties, such as advanced polymers or coatings that require specific molecular architectures for their function .
Safety and Hazards
Mechanism of Action
Mode of Action
The interaction of this compound with its targets and the resulting changes are subjects of ongoing research .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . These properties could potentially impact the bioavailability of the compound, but more detailed studies are needed to confirm this.
properties
IUPAC Name |
2-chloro-1,3-benzothiazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-8-10-5-3-1-2-4(7(11)12)6(5)13-8/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDQFYIMUCGXIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(S2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856825 | |
| Record name | 2-Chloro-1,3-benzothiazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzo[d]thiazole-7-carboxylic acid | |
CAS RN |
1379324-66-9 | |
| Record name | 2-Chloro-1,3-benzothiazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine](/img/structure/B1490716.png)

![{[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine](/img/structure/B1490720.png)



![2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine hydrochloride](/img/structure/B1490728.png)
![ethyl N-{[(4-bromophenyl)methyl]carbamothioyl}carbamate](/img/structure/B1490729.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1490733.png)



![4-[(Ethylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1490737.png)
![4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1490738.png)